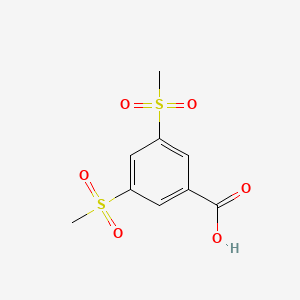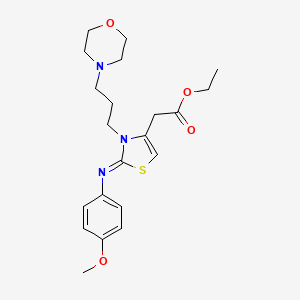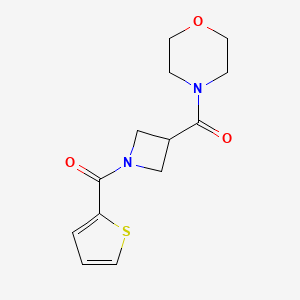
3,5-bis(methylsulfonyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(methylsulfonyl)benzoic Acid is a useful research compound. Its molecular formula is C9H10O6S2 and its molecular weight is 278.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Arrangement Studies
The study of supramolecular arrangements of derivatives of 3,5-bis(methylsulfonyl)benzoic Acid has been explored. One such example is the investigation of 3,5-bis[methylene(dihydroxyphosphoryl)]benzoic acid and its complex with calcium. This research focuses on the crystalline forms and the interaction of these molecules through hydrogen bonds, forming two-dimensional layers or polymers in certain conditions (Przybył, Zoń, & Janczak, 2013).
Application in Multidrug Resistance Research
This compound derivatives have been examined for their potential role in multidrug resistance (MDR) research. A methylsulfonyl derivative showed promising results in inhibiting MDR1 gene expression and suppressing drug-resistant cancer cells, indicating potential applications in cancer treatment (Huang et al., 2015).
Synthesis Methods
Research has also been conducted on the synthesis methods of derivatives of this compound. For instance, the synthesis of 3,5-bis(aminomethyl)benzoic acid using an economically viable method demonstrates the potential for commercial production of such derivatives (Yong, 2010).
Development of Hyperbranched Polymers
The development of novel hyperbranched polymers using derivatives of this compound has been explored. These polymers exhibit excellent solubility and thermal properties, indicating their potential use in various industrial applications (Li et al., 2006).
Coordination Polymers and Photophysical Properties
Derivatives of this compound have been used in the synthesis of lanthanide coordination compounds. These compounds display interesting structural and photophysical properties, which can be leveraged in the field of materials science (Sivakumar et al., 2011).
Hormone Receptor Interaction Studies
Research has also focused on the interaction of this compound derivatives with hormone receptors. For instance, studies on (bis)sulfonic acid, (bis)benzamides derivatives interacting with follicle-stimulating hormone receptors have been conducted, showcasing the biological implications of these compounds (Wrobel et al., 2002).
Julia-Kocienski Olefination Reaction
The use of 3,5-bis(trifluoromethyl)phenyl sulfones, derivatives of this compound, in the Julia-Kocienski olefination reaction has been studied. This research provides insights into the synthesis of complex organic compounds (Alonso et al., 2005).
Liquid Crystal Applications
The formation of liquid-crystalline complexes using this compound derivatives indicates potential applications in advanced material science, particularly in the area of liquid crystal technology (Kishikawa, Hirai, & Kohmoto, 2008).
Nanofiltration Membrane Development
Novel sulfonated thin-film composite nanofiltration membranes incorporating derivatives of this compound have been developed. These membranes demonstrate improved water flux and dye treatment capabilities, indicating their utility in environmental applications (Liu et al., 2012).
Metal-Free Oxidation Catalysis
Ionic liquids containing this compound derivatives have been used to catalyze metal-free oxidation reactions. This research opens avenues for environmentally friendly and efficient chemical processes (Yang et al., 2015).
Stress Tolerance Induction in Plants
Studies have shown that benzoic acid derivatives, including those related to this compound, can induce multiple stress tolerances in plants, suggesting agricultural applications (Senaratna et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
3,5-bis(methylsulfonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O6S2/c1-16(12,13)7-3-6(9(10)11)4-8(5-7)17(2,14)15/h3-5H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEITAHBBXTWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90536-91-7 |
Source


|
| Record name | 3,5-bis(methylsulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone](/img/structure/B3005641.png)

![ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3005643.png)
![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B3005644.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3005646.png)
![6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3005647.png)



![N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3005656.png)
![Ethyl 6-benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3005659.png)
![tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3005660.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]thiomorpholine](/img/structure/B3005662.png)
